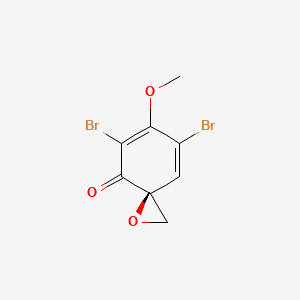
(2S)-2,2-(Epoxymethano)-4,6-dibromo-5-methoxy-3,5-cyclohexadiene-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2,2-(Epoxymethano)-4,6-dibromo-5-methoxy-3,5-cyclohexadiene-1-one: is a synthetic organic compound characterized by its unique structure, which includes an epoxymethano group, two bromine atoms, and a methoxy group attached to a cyclohexadiene ring. This compound is of interest in various fields of scientific research due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,2-(Epoxymethano)-4,6-dibromo-5-methoxy-3,5-cyclohexadiene-1-one typically involves multiple steps, starting from simpler organic molecules. A common synthetic route might include:
Formation of the cyclohexadiene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the epoxymethano group: This step may involve the epoxidation of a double bond within the cyclohexadiene ring using a peracid such as m-chloroperbenzoic acid (m-CPBA).
Bromination: The addition of bromine atoms can be carried out using bromine (Br2) in the presence of a catalyst or under specific conditions to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2S)-2,2-(Epoxymethano)-4,6-dibromo-5-methoxy-3,5-cyclohexadiene-1-one: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or to convert the epoxide group into a diol.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms or the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a diketone, while reduction could produce a diol.
Scientific Research Applications
(2S)-2,2-(Epoxymethano)-4,6-dibromo-5-methoxy-3,5-cyclohexadiene-1-one:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme mechanisms or as a potential inhibitor of specific biological pathways.
Medicine: Potential use in drug development due to its unique structure and reactivity.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which (2S)-2,2-(Epoxymethano)-4,6-dibromo-5-methoxy-3,5-cyclohexadiene-1-one exerts its effects depends on its specific interactions with molecular targets. These interactions may involve:
Binding to enzymes: Inhibiting or modifying their activity.
Interacting with receptors: Modulating signal transduction pathways.
Altering cellular processes: Affecting cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
(2S)-2,2-(Epoxymethano)-4,6-dibromo-5-methoxy-3,5-cyclohexadiene-1-one: can be compared to other similar compounds, such as:
Epoxides: Compounds containing an epoxide group, which are known for their reactivity.
Brominated cyclohexadienes: Compounds with bromine atoms attached to a cyclohexadiene ring.
Methoxy-substituted aromatics: Compounds with a methoxy group attached to an aromatic ring.
The uniqueness of This compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
195392-54-2 |
|---|---|
Molecular Formula |
C8H6Br2O3 |
Molecular Weight |
309.94 g/mol |
IUPAC Name |
(3S)-5,7-dibromo-6-methoxy-1-oxaspiro[2.5]octa-5,7-dien-4-one |
InChI |
InChI=1S/C8H6Br2O3/c1-12-6-4(9)2-8(3-13-8)7(11)5(6)10/h2H,3H2,1H3/t8-/m0/s1 |
InChI Key |
BNYWZCSBTJEZGO-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=C(C(=O)[C@@]2(CO2)C=C1Br)Br |
Canonical SMILES |
COC1=C(C(=O)C2(CO2)C=C1Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


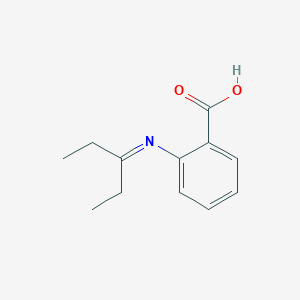
![2-[2-(Hydroxymethyl)phenyl]-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B12581684.png)
![6-[(Octadecylcarbamoyl)amino]hexanoic acid](/img/structure/B12581687.png)
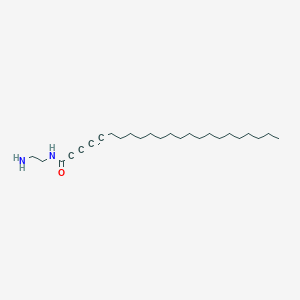
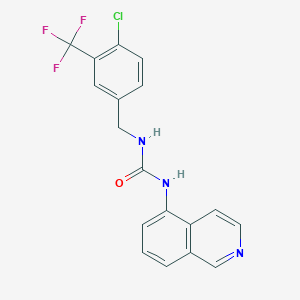
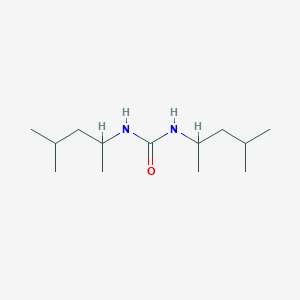
![Methyl {[2-oxo-1-(2-phenylhydrazinylidene)propyl]sulfanyl}acetate](/img/structure/B12581705.png)
![3,5-Bis[(4-benzoylphenyl)methoxy]-N-(2-sulfanylethyl)benzamide](/img/structure/B12581709.png)

![Benzamide, 4-benzoyl-N-[3-(triethoxysilyl)propyl]-](/img/structure/B12581720.png)
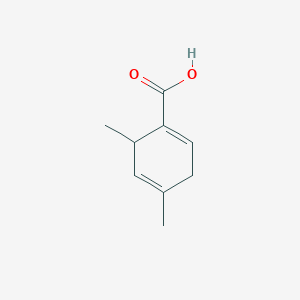
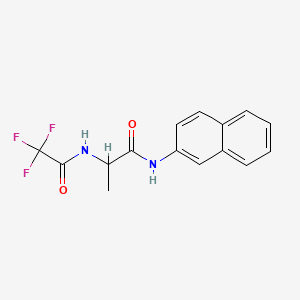
![2,2-Diphenyl-N,N-bis[2-(pyridin-2-yl)ethyl]ethan-1-amine](/img/structure/B12581743.png)
![O-[(Hydrazinylidenemethyl)amino]-D-serine](/img/structure/B12581746.png)
